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This technical guide provides an in-depth examination of the molecular interactions between
the Mycobacterium tuberculosis Antigen 85 (Ag85) complex and host fibronectin. The Ag85
complex, comprising three key proteins—Ag85A, Ag85B, and Ag85C—plays a pivotal role in
the initial stages of mycobacterial infection by mediating adhesion to host cells.[1][2][3]
Understanding this interaction is crucial for the development of novel therapeutic interventions
aimed at preventing tuberculosis.

Core Interaction Mechanism

The members of the Ag85 protein family are the most abundantly secreted proteins by
mycobacteria and have the specific ability to interact with the host extracellular matrix protein,
fibronectin.[1][2] This interaction is a critical step for the adherence, invasion, and
dissemination of the bacteria within the host tissues.[2] The binding is characterized by a high
affinity and specificity, occurring between a conserved motif on the Ag85 proteins and a specific
domain on fibronectin.

The fibronectin-binding motif on Ag85B of Mycobacterium kansasii has been identified as the
11-residue sequence: 98FEWYYQSGLSV108.[1][3][4] This motif is highly homologous among
the Ag85A and Ag85C proteins as well.[1] The interaction with host fibronectin is localized to a
novel binding motif on fibronectin itself, specifically the sequence 17SLLVSWQPPR26, which is
located on the Fnl14, a type Il module within the heparin-binding domain Il (Hep-2).[1][2] The
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binding is primarily driven by hydrophobic and charge interactions and does not require the
presence of divalent metal ions.[1]

The physiological significance of this interaction is underscored by the observation that the
binding of Ag85 to fibronectin-depleted host cells (via SIRNA transfection) is dramatically
reduced, by as much as 44.6%.[1][2] This highlights the Ag85-fibronectin interaction as a key
factor in mycobacterial adherence to host cells, thereby initiating infection.[1][2]

Data Presentation

The quantitative data available for the Ag85-fibronectin interaction is summarized in the tables
below. These tables provide a clear comparison of the binding affinities of the different Ag85
components and the mechanical strength of this interaction.

Table 1: Binding Affinity of Mycobacterium avium subsp.
paratuberculosis (MAP) Ag85 Complex Proteins to
Fibronectin

e Association Dissociation Dissociation
< Rate Constant Rate Constant  Constant (KD) Reference
Component
(kon) (M-1s-1) (koff) (s-1) (nM)
Ag85A 1.2x104 8.2x10-4 68.4+4.6 [1]
Ag85B 2.2 x 104 8.1 x 10-4 36.7+5.4 [1]
Ag85C 2.6 x 104 8.7 x10-4 33.6+4.2 [1]

Table 2: Mechanical Strength of the Ag85-Fibronectin
Interaction
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Interaction Experimental
Value . Reference
Parameter Technique

Binding Strength )
Single-Molecule Force

(Moderate Tensile ~75 pN [51[6]
) Spectroscopy
Loading)
Binding Strength Single-Molecule Force
) ) ) up to ~500 pN [5]1[6]
(High Tensile Loading) Spectroscopy

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the Ag85-fibronectin
interaction are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Binding Affinity

This protocol is adapted from the methods described for measuring the binding of MAP Ag85 to
human plasma fibronectin.[7]

o Coating: Coat microtiter plate wells with 0.5 pug of human plasma fibronectin in 0.1 M
NaHCO3 (pH 9.3) coating buffer overnight at 4°C.

» Blocking: Block the wells with PBS containing 3% BSA for 1 hour at 37°C to prevent non-
specific binding.

e Binding: Add various concentrations (0.1, 0.2, 0.4, 0.8, and 1.6 uM) of His-tagged MAP Ag85
to the wells and incubate for 1 hour at 37°C.

o Washing: Wash the wells three times with PBST (PBS with 0.05% Tween 20).

e Primary Antibody: Add mouse anti-histidine antibody (1:1000 dilution) and incubate for 1 hour
at 37°C.

» Washing: Repeat the washing step.
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Secondary Antibody: Add HRP-conjugated goat anti-mouse IgG (1:1000 dilution) and
incubate for 1 hour at 37°C.

Washing: Repeat the washing step.

Detection: Add 100 pl of TMB substrate to each well, allow the reaction to proceed for 5
minutes, and then stop it with 100 pl of 0.5% hydrofluoric acid.

Measurement: Read the absorbance at 450 nm using an ELISA plate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol is based on the analysis of the interaction between MAP Ag85 and fibronectin.[7]
Chip Preparation: Immobilize 50 pug of human plasma fibronectin on a CM5 sensor chip (GE

Healthcare) using standard amine coupling chemistry. A control flow cell is prepared without
fibronectin.

Analyte Injection: Inject different concentrations of MAP Ag85A, Ag85B, or Ag85C (ranging
from 0 to 90 nM) into the flow cells at a flow rate of 10 pl/min at 25°C.

Association and Dissociation: Monitor the association and dissociation phases in real-time.

Regeneration: Regenerate the sensor surface between cycles if necessary, using a suitable
regeneration solution.

Data Analysis: Analyze the sensorgrams using appropriate software (e.g., BlIAevaluation
software) to determine the association rate constant (kon), dissociation rate constant (koff),
and the equilibrium dissociation constant (KD).

Peptide Inhibition Assay

This assay is used to identify the specific binding motifs involved in the Ag85-fibronectin
interaction.[1]

o Coating and Blocking: Prepare an ELISA plate as described in the ELISA protocol (steps 1
and 2).
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Pre-incubation: Pre-incubate a fixed concentration of MAP Ag85B with varying
concentrations of synthetic peptides corresponding to different regions of fibronectin for 1
hour at 37°C.

Binding: Add the Ag85B-peptide mixture to the fibronectin-coated wells and incubate for 1
hour at 37°C.

Detection: Proceed with the detection steps as described in the ELISA protocol (steps 4-10).

Analysis: A reduction in the signal compared to the control (Ag85B without peptide) indicates
that the peptide is competing for the binding site. The percentage of inhibition is calculated to
determine the most effective inhibitory peptide.

Single-Molecule Force Spectroscopy (SMFS)

This technique is used to measure the mechanical forces of the Ag85-fibronectin interaction.[5]

[6]

AFM Tip Functionalization: Functionalize an AFM tip with either fibronectin or Ag85.
Cell Preparation: Immobilize mycobacterial cells on a substrate.

Force Measurements: Approach the functionalized AFM tip to the surface of a single
bacterium and then retract it, measuring the force required to rupture the bond between
Ag85 and fibronectin.

Data Acquisition: Record thousands of force-distance curves at different loading rates.

Data Analysis: Analyze the rupture forces to determine the binding strength of the interaction.
The data can be fitted to appropriate models (e.g., Friddle-Noy—de Yoreo theory) to extract
thermodynamic parameters.[5][6]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of

the Ag85-fibronectin interaction and the experimental workflows.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11231606/
https://www.genfollower.com/step-by-step-elisa-protocol/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11231606/
https://www.genfollower.com/step-by-step-elisa-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mycobacterium

AQ85 C I Binding via Host Extracellular Matrix
g Lomplex FEWYYQSGLSV motif

(Ag85A, Ag85B, Ag85C) et
o _ Fibronectin
Binding via

SLLVSWQPPR motif

Click to download full resolution via product page

Diagram 1: The core interaction between the mycobacterial Ag85 complex and host fibronectin.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1666635?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Coat plate with
Fibronectin

:

Block with BSA

'

Add His-tagged Ag85

i

Wash

i

Add Anti-His Ab

'

Wash

:

Add HRP-conjugated
secondary Ab

:

Wash

i

Add TMB substrate
& Stop solution

i

Read absorbance
at 450nm

Click to download full resolution via product page

Diagram 2: A simplified workflow for the ELISA-based binding assay.
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Diagram 3: A proposed signaling pathway initiated by the Ag85-fibronectin interaction.
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Signaling Pathways

The interaction between Ag85 and fibronectin is not merely an adhesion event; it is also
believed to initiate intracellular signaling cascades within the host cell. While this area is still
under active investigation, one proposed pathway suggests the involvement of integrin
receptors. Fibronectin is a well-known ligand for integrins.[8] The binding of mycobacterial Ag85
to fibronectin could lead to the clustering of fibronectin and subsequent engagement of host
cell integrins. This, in turn, can trigger downstream signaling events.

One study has suggested that the Ag85-fibronectin interaction facilitates the tyrosine
phosphorylation of Focal Adhesion Kinase (FAK).[9] The activation of FAK can then initiate a
signaling cascade involving Phospholipase Cy (PLCy).[9] PLCy catalyzes the hydrolysis of
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG). IP3 can then induce the release of calcium from the endoplasmic
reticulum, leading to a variety of downstream cellular responses that may facilitate
mycobacterial internalization and survival within the host cell.[9]

Conclusion

The interaction between the mycobacterial Antigen 85 complex and host fibronectin is a
multifaceted process that is critical for the initial stages of tuberculosis infection. The high-
affinity binding, mediated by specific motifs on both proteins, provides a strong anchor for the
bacteria to the host extracellular matrix. The detailed understanding of this interaction, from its
quantitative biophysical parameters to the potential signaling pathways it triggers, offers
promising avenues for the development of novel anti-adhesion therapies to combat
tuberculosis. Further research into the intricacies of the downstream signaling events will be
crucial for a comprehensive understanding of mycobacterial pathogenesis and for the
identification of new therapeutic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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